molecular formula C19H16N2O4 B1202252 Benzobarbital CAS No. 744-80-9

Benzobarbital

Cat. No. B1202252
CAS RN: 744-80-9
M. Wt: 336.3 g/mol
InChI Key: QMOWPJIFTHVQMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-substituted and N,N′-disubstituted benzyl derivatives of barbiturates, including barbital, phenobarbital, and amobarbital, demonstrates a foundational approach that might be applicable to Benzobarbital (Rowe & Weinswig, 1964). These compounds were synthesized using a strongly basic anion-exchange resin, suggesting a potential method for Benzobarbital's synthesis.

Molecular Structure Analysis

Research on benzo[1,2-b:4,5-b']dichalcogenophenes provides insight into the molecular structure analysis applicable to Benzobarbital. These compounds have completely planar molecular structures, which are packed in a herringbone arrangement, elucidated through single-crystal X-ray analysis (Takimiya et al., 2005). Such structural insights could be relevant in analyzing Benzobarbital's molecular structure.

Chemical Reactions and Properties

The chemistry of benzodisilacyclobutenes and related compounds showcases complex reactions and properties that might be mirrored in Benzobarbital's chemical behavior. These studies cover transition-metal-catalyzed reactions, stereochemistry, and theoretical studies, offering a broad perspective on the types of chemical reactions and properties Benzobarbital may exhibit (Ishikawa et al., 2016).

Physical Properties Analysis

Although specific studies on Benzobarbital's physical properties were not identified, the general approach to analyzing barbiturates involves understanding their solubility, melting points, and stability under various conditions. The synthesis and solid-state characterization of compounds like tetraaminobenzenes and their benzobis(imidazolium) salts provide a methodology for exploring the physical properties of related compounds (Khramov et al., 2006).

Chemical Properties Analysis

Research on the synthesis and characterization of hexaarylbenzenes, which includes methods for installing different substituents on the benzene framework, provides insight into the chemical properties analysis of Benzobarbital. These methods, based on conventional functional group manipulations or transition metal-catalyzed carbon-hydrogen bond activations, highlight the versatility and complexity of chemical properties analysis for benzene derivatives (Suzuki et al., 2015).

Scientific Research Applications

  • Anticonvulsant Therapy : Benzobarbital has been studied for its anticonvulsant effects. A study highlighted its pharmacokinetic parameters when used in different administration regimens and its interaction with other anticonvulsant drugs like carbamazepine, concluding that benzobarbital exhibits weak pharmacokinetic synergism when used in combination (Okudzhava et al., 1988).

  • Interaction with Other Drugs : The interaction between benzobarbital and other drugs has been a subject of research. For instance, its effects on the central nervous system were evaluated in conjunction with other compounds. In one study, the effect of benzobarbital on the metabolism and acute toxicity of other drugs was examined, showing that it influenced the rate of drug metabolism in vivo and in vitro (Hansen & Fouts, 1968).

  • Neurological Effects : Research has explored the neurological impacts of benzobarbital. For example, a study investigated the efficacy of benzobarbital against seizures induced by various agents, providing insights into its potential role in treating certain types of seizures (Ryzhov & Lapin, 1981).

  • Cytochrome P-450 Induction : Benzobarbital has been identified as an inducer of the cytochrome P-450 system in the liver, impacting the hepatic metabolism of other drugs and compounds (Novozheeva et al., 2011).

  • Comparative Studies with Other Drugs : In various studies, benzobarbital has been compared with other drugs to evaluate its effectiveness and safety. For instance, it has been contrasted with other anticonvulsants and tranquilizers in terms of efficacy and side effects (Saratikov et al., 1988).

  • Gastrointestinal Applications : Benzobarbital was also studied for its potential role in stimulating protective mechanisms in the gastric mucosa, especially in the context of peptic ulcers. This research indicated that benzobarbital could influence the synthesis of mucosal barrier glycoproteins (Iakubov et al., 1997).

Safety And Hazards

Safety data for Benzobarbital suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended .

properties

IUPAC Name

1-benzoyl-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-2-19(14-11-7-4-8-12-14)16(23)20-18(25)21(17(19)24)15(22)13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,20,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOWPJIFTHVQMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046138
Record name Benzobarbital
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzobarbital

CAS RN

744-80-9
Record name Benzonal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=744-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzobarbital [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000744809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzobarbital
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZOBARBITAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNJ78BD0AH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
143
Citations
O Mezentseva, G Slepchenko, V Filimonov… - …, 2019 - Wiley Online Library
… Substance 2 was synthesized according to 23; other halogen derivatives of benzobarbital were obtained by the NM Kizhner Research and Education Center of the School of …
IV Ryzhov, IP Lapin - Biulleten'Eksperimental'noi Biologii i Meditsiny, 1981 - europepmc.org
… Primidone and benzobarbital in doses used (10-50 mg/kg) were ineffective against strychnine and pentylenetetrazol. Selective efficacy of primidone and benzobarbital in this model of …
Number of citations: 6 europepmc.org
VM Okudzhava, BG Chanvetadze… - … i psikhiatrii imeni …, 1988 - pubmed.ncbi.nlm.nih.gov
… benzobarbital used with different regimens of administration (single and prolonged) are described. The authors have studied the interrelationship between benzobarbital … benzobarbital …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
TF Shukalova, VI Mel'nik… - … 'noi biologii i meditsiny, 1989 - pubmed.ncbi.nlm.nih.gov
… mM except for benzobarbital and barbital characterized by IC50 values of 0.5 and 20 mM, respectively. The order of potencies was benzobarbital hexobarbital amobarbital pentobarbital …
Number of citations: 1 pubmed.ncbi.nlm.nih.gov
EL Lozovskaia, EN Makareeva, IU Makedonov - Biofizika, 1997 - europepmc.org
Photosensitizing and photoprotecting efficiency of about a hundred of compounds, mainly drugs, was studied. The method based on chemiluminescence occurred along with …
Number of citations: 2 europepmc.org
VI Guzeva, VV Guzeva… - Pediatrician (St …, 2016 - journals.eco-vector.com
… use of phenobarbital or benzobarbital, thyroxine - treatment on topiramate, PTH - in girls treated by valproic acid, cortisol in girls 8-13 years - on phenobarbital or benzobarbital, girls 14-…
Number of citations: 2 journals.eco-vector.com
VI Savchak - Врачебное дело, 1974 - elibrary.ru
A case of hemorrhagic vasculitis with renal involvement due to benzobarbital (Russian) … A CASE OF HEMORRHAGIC VASCULITIS WITH RENAL INVOLVEMENT DUE TO …
Number of citations: 0 elibrary.ru
IV Ryzhov, IP Lapin - Bulletin of Experimental Biology and Medicine, 1981 - Springer
… Of all the drugs only benzobarbital reduced the frequency of … Primidone and benzobarbital were selectively effective … The selective activity against K and QA of primidone, benzobarbital, …
Number of citations: 3 link.springer.com
TF Shukalova, VI Mel'nik, RN Glebov - Bulletin of Experimental Biology …, 1989 - Springer
… Clinically effective compounds, namely phenobarbital and benzobarbital, differ appreciably in their ability to inhibit H + transport. Values of ICso in fact differ by an order of magnitude (…
Number of citations: 3 link.springer.com
EN Bochanova, NA Shnayder, SK Zyryanov… - Pharmateca, 2016 - pharmateca.ru
… High levels of consumption of benzobarbital (221.05-153.14), carbamazepine (95.88-87.18), and topiramate (43.13-48.06) are shown. The greatest increase in consumption during this …
Number of citations: 18 pharmateca.ru

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